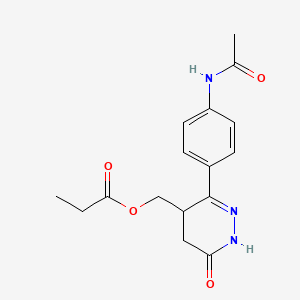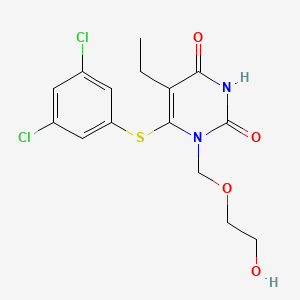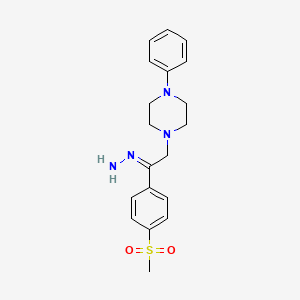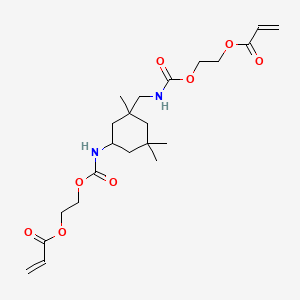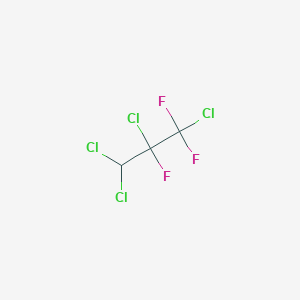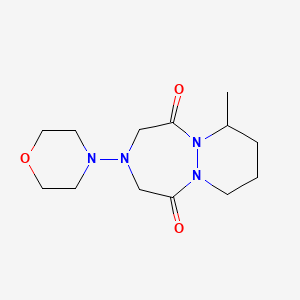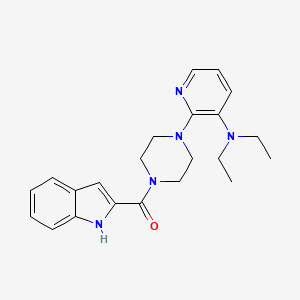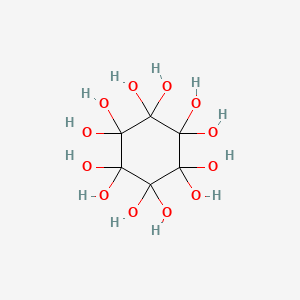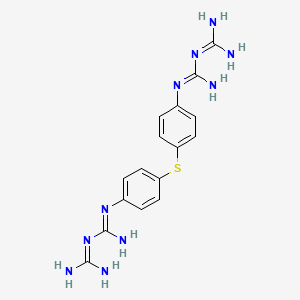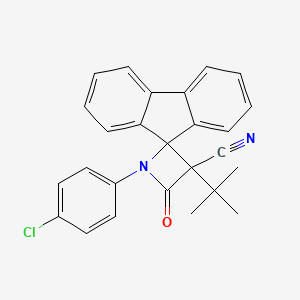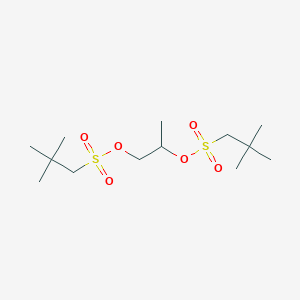
2-(2,2-Dimethylpropylsulfonyloxy)propyl 2,2-dimethylpropane-1-sulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
NSC 402466 is a chemical compound that has garnered attention in various scientific fields due to its unique properties and potential applications. This compound is known for its involvement in specific biochemical pathways and its utility in research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of NSC 402466 typically involves a series of chemical reactions that are carefully controlled to ensure the purity and yield of the final product. The exact synthetic route can vary, but it generally includes steps such as:
Starting Material Preparation: The initial step involves preparing the starting materials, which are often commercially available chemicals.
Reaction Conditions: The reaction conditions, including temperature, pressure, and pH, are optimized to facilitate the desired chemical transformations.
Purification: After the reaction, the product is purified using techniques such as crystallization, distillation, or chromatography to remove any impurities.
Industrial Production Methods
In an industrial setting, the production of NSC 402466 is scaled up to meet demand. This involves using larger reactors and more efficient purification methods to produce the compound in bulk. The industrial process also emphasizes cost-effectiveness and environmental sustainability.
Chemical Reactions Analysis
Types of Reactions
NSC 402466 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: NSC 402466 can participate in substitution reactions where one functional group is replaced by another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
The reactions involving NSC 402466 typically require specific reagents and conditions:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Common solvents include water, ethanol, and dichloromethane.
Catalysts: Catalysts such as palladium on carbon or platinum oxide may be used to accelerate reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield an oxidized derivative, while reduction could produce a reduced form of the compound.
Scientific Research Applications
NSC 402466 has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions and as a standard in analytical chemistry.
Biology: The compound is studied for its effects on biological systems, including its role in cellular pathways and its potential as a therapeutic agent.
Medicine: Research is ongoing to explore its potential in treating diseases, particularly those involving oxidative stress and inflammation.
Industry: NSC 402466 is used in the production of pharmaceuticals, agrochemicals, and other industrial products.
Mechanism of Action
The mechanism of action of NSC 402466 involves its interaction with specific molecular targets within cells. It may act by:
Binding to Enzymes: The compound can inhibit or activate enzymes, thereby affecting biochemical pathways.
Modulating Receptors: NSC 402466 may bind to cellular receptors, altering signal transduction pathways.
Influencing Gene Expression: The compound can affect the expression of certain genes, leading to changes in protein synthesis and cellular function.
Comparison with Similar Compounds
NSC 402466 can be compared with other similar compounds to highlight its uniqueness:
NSC 706744: Another compound with similar applications but different molecular targets.
NSC 725776 (Indimitecan): Known for its use in cancer research, with a distinct mechanism of action.
NSC 724998 (Indotecan): Shares some properties with NSC 402466 but has different therapeutic potentials.
Properties
CAS No. |
7470-89-5 |
|---|---|
Molecular Formula |
C13H28O6S2 |
Molecular Weight |
344.5 g/mol |
IUPAC Name |
2-(2,2-dimethylpropylsulfonyloxy)propyl 2,2-dimethylpropane-1-sulfonate |
InChI |
InChI=1S/C13H28O6S2/c1-11(19-21(16,17)10-13(5,6)7)8-18-20(14,15)9-12(2,3)4/h11H,8-10H2,1-7H3 |
InChI Key |
QSHIXVVWISLKEP-UHFFFAOYSA-N |
Canonical SMILES |
CC(COS(=O)(=O)CC(C)(C)C)OS(=O)(=O)CC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





